molecular formula C8H15NO2 B2584579 3-(piperidin-4-yl)oxetan-3-ol CAS No. 2567502-68-3

3-(piperidin-4-yl)oxetan-3-ol

Cat. No.: B2584579
CAS No.: 2567502-68-3
M. Wt: 157.213
InChI Key: KFWFWKOOCIJXHR-UHFFFAOYSA-N
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Description

3-(piperidin-4-yl)oxetan-3-ol is a chemical compound that features a piperidine ring fused to an oxetane ring with a hydroxyl group attached to the oxetane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-4-yl)oxetan-3-ol typically involves the formation of the piperidine ring followed by the construction of the oxetane ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the oxetane ring can be formed via intramolecular cyclization involving etherification or epoxide ring opening .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-4-yl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(piperidin-4-yl)oxetan-3-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(piperidin-4-yl)oxetan-3-ol is unique due to the presence of both the piperidine and oxetane rings, which confer distinct chemical and physical properties. This combination of rings can enhance the compound’s stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

3-piperidin-4-yloxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-8(5-11-6-8)7-1-3-9-4-2-7/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWFWKOOCIJXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567502-68-3
Record name 3-(piperidin-4-yl)oxetan-3-ol
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